3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide
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Overview
Description
“3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with phenyl and phenylmethyl substituents, as well as an oxide group, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” typically involves multi-step organic reactions. Common starting materials might include indole derivatives, phenylboronic acids, and benzyl halides. The synthesis could involve:
Step 1: Formation of the indole core through Fischer indole synthesis.
Step 2: Introduction of the phenyl group via Suzuki coupling reaction.
Step 3: Addition of the phenylmethyl group through Friedel-Crafts alkylation.
Step 4: Oxidation to form the 1-oxide group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinonoid structures.
Reduction: Reduction reactions may convert the oxide group back to the parent amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” involves its interaction with molecular targets such as enzymes or receptors. The indole core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The phenyl and phenylmethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3H-Indol-2-amine derivatives: Compounds with similar indole cores but different substituents.
Phenyl-substituted indoles: Compounds with phenyl groups attached to the indole ring.
Indole oxides: Compounds with oxide groups on the indole ring.
Uniqueness
“3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-, 1-oxide” is unique due to its specific combination of substituents and the presence of the oxide group, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
61352-05-4 |
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Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-benzyl-1-hydroxy-3-phenylindol-2-imine |
InChI |
InChI=1S/C21H18N2O/c22-20-21(17-11-5-2-6-12-17,15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(20)24/h1-14,22,24H,15H2 |
InChI Key |
KDOONTYZISTGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3N(C2=N)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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